molecular formula C17H16N2O2S3 B3469156 3-allyl-6-ethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one

3-allyl-6-ethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3469156
M. Wt: 376.5 g/mol
InChI Key: YRRDWZGAEKXPDY-UHFFFAOYSA-N
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Description

3-allyl-6-ethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one is a synthetically modified thieno[2,3-d]pyrimidine derivative designed for pharmaceutical and oncology research applications. Thienopyrimidines represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for quinazolines and purine nucleobases, which makes them highly relevant for investigating kinase inhibition and signal transduction pathways . This specific analog features a 3-allyl group and a 2-{[2-oxo-2-(2-thienyl)ethyl]thio} side chain, structural motifs commonly employed to modulate biological activity and physicochemical properties. Compounds within this chemical class have demonstrated significant promise as anticancer agents in preclinical research, with some analogs exhibiting potent activity against non-small cell lung cancer (NSCLC) cell lines such as A549, with IC50 values in the sub-micromolar range . The core thieno[2,3-d]pyrimidin-4(3H)-one structure is a recognized pharmacophore, and its derivatives are frequently explored for their potential to inhibit key oncogenic targets, including epidermal growth factor receptor (EGFR) and other kinases . The synthetic versatility of the thienopyrimidine core allows for diverse structural modifications, facilitating the exploration of structure-activity relationships. This product is intended for research purposes to further elucidate the therapeutic potential of this compound class. It is supplied as a high-purity material suitable for in vitro biological evaluation, mechanism of action studies, and as a building block for further chemical synthesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-ethyl-2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S3/c1-3-7-19-16(21)12-9-11(4-2)24-15(12)18-17(19)23-10-13(20)14-6-5-8-22-14/h3,5-6,8-9H,1,4,7,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRDWZGAEKXPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-allyl-6-ethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides an overview of the compound's biological properties, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Molecular Formula: C18H23N3O2S2
Molecular Weight: 377.52 g/mol
CAS Number: 325693-34-3

The compound features a thieno[2,3-d]pyrimidine core, which is known for its pharmacological potential. The thienyl group and the allyl substituent contribute to its reactivity and biological profile.

Antimicrobial Properties

Research indicates that thieno[2,3-d]pyrimidines exhibit a range of antimicrobial activities. A review by Ali et al. highlights the broad-spectrum efficacy of thienopyrimidine derivatives against various pathogens, including bacteria, fungi, and viruses. The structure of this compound suggests potential interactions with microbial targets that could inhibit growth or replication .

Anticancer Activity

Several studies have focused on the anticancer properties of thieno[2,3-d]pyrimidine derivatives. For instance, compounds derived from this scaffold have shown promising results in inhibiting cell proliferation in various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Structure-Activity Relationship (SAR)

The SAR studies of thieno[2,3-d]pyrimidines reveal that modifications at specific positions on the pyrimidine ring can significantly enhance biological activity. For example:

  • Allyl Group: Enhances lipophilicity and may improve cellular uptake.
  • Thienyl Substituent: Contributes to electron delocalization, which may affect binding affinity to biological targets.

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial activity of various thieno[2,3-d]pyrimidine derivatives against resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
  • Anticancer Mechanism:
    In vitro assays demonstrated that 3-allyl-6-ethyl derivatives induced apoptosis in A549 cells via caspase activation pathways. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating DNA fragmentation associated with apoptosis .

Summary of Findings

Biological ActivityObserved EffectsReferences
AntimicrobialEffective against various pathogens
AnticancerInduces apoptosis in cancer cell lines
SAR InsightsModifications enhance potency

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Biological Activities Key References
Target Compound 3-Allyl, 6-Ethyl, 2-{[2-oxo-2-(2-thienyl)ethyl]thio} ~377.5 Anti-proliferative (inferred)
3-[2-Oxo-2-(2-thienyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one 6-Phenyl, 3-[2-oxo-2-(2-thienyl)ethyl] 352.43 Not reported
3-Allyl-5,6-dimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl} analog 5,6-Dimethyl, 2-morpholinyl-linked thioether 379.5 Potential sigma receptor modulation
3-Ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one 3-Ethyl, 6-Methyl, 2-Mercapto 240.3 (estimated) Anticonvulsant (structural analog)

Key Observations:

The 2-{[2-oxo-2-(2-thienyl)ethyl]thio} substituent may enhance binding to cysteine-rich targets (e.g., kinases) compared to simpler thiols (e.g., ) or morpholinyl-linked groups (e.g., ).

Synthetic Flexibility: Allyl and ethyl groups are introduced via nucleophilic substitution or alkylation, as demonstrated in the synthesis of 6-methyl-2-arylaminopyrimidin-4(3H)-one derivatives . Thioetherification at position 2 is achieved using potassium salts and chloroacetamide derivatives, a method validated in anti-proliferative compound synthesis .

Pharmacological Potential: Derivatives with 6-alkyl groups (e.g., ethyl, methyl) show anticonvulsant activity in pyrimidinone scaffolds . Thiophene-containing substituents (e.g., 2-thienyl) are associated with improved metabolic stability and receptor affinity in kinase inhibitors .

Research Findings and Implications

  • Anti-Proliferative Activity : Compounds with thioether-linked substituents (e.g., oxadiazole-thioacetamide hybrids) exhibit IC₅₀ values <10 μM in cancer cell lines, suggesting the target compound may share this activity .
  • Anticonvulsant Potential: Structural analogs with 6-ethyl or 6-methyl groups (e.g., ) show ED₅₀ values of 30–50 mg/kg in rodent models, highlighting the scaffold’s versatility.
  • ADMET Properties : Thienyl and allyl groups may balance solubility and lipophilicity, as seen in related sigma ligands .

Q & A

Q. What strategies improve bioavailability given its low solubility in aqueous media?

  • Methodological Answer :
  • Salt formation : Screen with HCl, sodium, or lysine to enhance water solubility .
  • Nanoformulation : Prepare PEGylated liposomes or PLGA nanoparticles (150–200 nm size) for sustained release .
  • Prodrug design : Introduce ester groups at the allyl or ethyl positions for enzymatic hydrolysis in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-allyl-6-ethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
3-allyl-6-ethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one

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